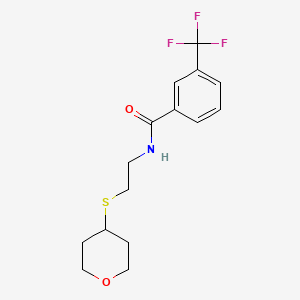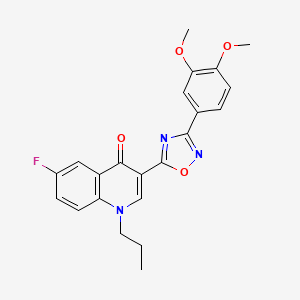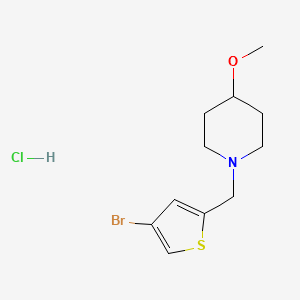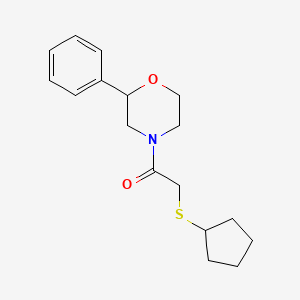![molecular formula C22H14F3NO B2835563 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-83-2](/img/structure/B2835563.png)
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline” is a chemical compound with the molecular formula C23H13F6NO . It is a quinoline derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a phenoxy group and a trifluoromethylphenyl group attached . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Synthesis and Characterization : Quinoline derivatives, including those similar to 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline, are synthesized using methods like the Pd catalyzed Suzuki–Miyaura cross-coupling reaction. They are studied for their electronic and nonlinear optical (NLO) properties through both experimental techniques and density functional theory (DFT) calculations. These compounds have shown potential for technological applications due to their NLO properties, which are important for the development of optoelectronic devices (Khalid et al., 2019).
Optical and Structural Properties : The structural and optical properties of quinoline derivatives have been studied in detail, revealing their potential for use in thin-film applications. Through FTIR spectral measurements and spectrophotometer measurements, the absorption parameters, oscillator strength, and electric dipole strength were determined, highlighting their suitability for various optical applications (Zeyada et al., 2016).
Biological and Chemical Sensing Applications
- Chemosensor Development : A quinoline-vinyl-dihydroxylphenyl linkage, which includes structures related to the this compound, has been used as a fluorescent sensor for the recognition of Al3+ and F− ions. This demonstrates the utility of quinoline derivatives in developing colorimetric and fluorescent chemosensors with applications in environmental monitoring and diagnostics (Zhao et al., 2014).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Quinoline derivatives, synthesized using a click chemistry approach, have been evaluated for their antimicrobial and antioxidant activities. These compounds, including structures akin to this compound, have shown promising results as H2O2 radical scavengers and possess significant antifungal and moderate antibacterial activities. This suggests their potential as candidates for developing new antimicrobial and antioxidant agents (Bhosale et al., 2013).
Antiviral Research
- Molecular Docking and Antiviral Screening : Quinoline derivatives have been computationally screened against the main protease of SARS-CoV-2, demonstrating potential as antiviral candidates. The study suggests that these compounds could bind effectively to the protease, indicating a promising direction for further research in treating viral infections, including COVID-19 (Patnin et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition : Quinoline derivatives have been analyzed for their efficacy as corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiencies. This highlights the potential of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Singh et al., 2016).
Zukünftige Richtungen
The potential applications and future directions for “2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline” are currently unknown. Given the biological activity of other quinoline derivatives , this compound could potentially be of interest in medicinal chemistry research. Further studies would be needed to explore its potential uses.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been known to act as a calcitonin gene-related peptide (cgrp) receptor antagonist . CGRP receptors play a crucial role in pain transmission and vascular regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds acting on cgrp receptors can influence pain signaling pathways .
Result of Action
Based on the known actions of similar compounds, it may lead to changes in cellular signaling and potentially influence pain perception .
Eigenschaften
IUPAC Name |
2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO/c23-22(24,25)17-9-6-8-15(13-17)19-14-16-7-4-5-12-20(16)26-21(19)27-18-10-2-1-3-11-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYLPAUERXXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)
![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

